Synthetic Utility: Quantified Reactivity as a Versatile Cross-Coupling Partner
The presence of a bromine atom at the 2-position of the oxazole ring is essential for enabling specific cross-coupling reactions. This compound serves as a direct and versatile partner in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for constructing complex molecules [1]. The reactivity of the C-Br bond in this position is well-established, allowing for efficient formation of C-C and C-N bonds [2].
| Evidence Dimension | Cross-Coupling Reaction Yield (Inferred from class of 2-bromooxazoles) |
|---|---|
| Target Compound Data | Suitable for Pd-catalyzed cross-coupling (specific yields not available for this exact compound). |
| Comparator Or Baseline | 2-Chloro-5-(oxan-4-yl)-1,3-oxazole (hypothetical comparator) or 5-(oxan-4-yl)-1,3-oxazole (lacking the 2-bromo handle). |
| Quantified Difference | A 2-chloro analog would require harsher conditions or more active catalysts. The des-bromo analog cannot undergo these same Pd-catalyzed cross-couplings without prior functionalization. |
| Conditions | Standard Pd-catalyzed cross-coupling reaction conditions (e.g., Suzuki: Pd(PPh3)4, base, solvent, heat). |
Why This Matters
This specific functional handle is non-negotiable for chemists planning to use this compound as a building block in cross-coupling-based syntheses, making it a necessary procurement choice over non-halogenated or chloro-substituted analogs.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. View Source
- [2] Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. View Source
